3-(benzyloxy)-1H-pyrazole

Lipophilicity QSAR Medicinal Chemistry

Sourcing a selectively protected 3-hydroxypyrazole precursor for multi-step synthesis often forces a trade-off between protecting-group orthogonality and late-stage deprotection compatibility. 3-(Benzyloxy)-1H-pyrazole resolves this: • Mild hydrogenolysis (H₂, Pd/C) cleaves the benzyl ether without disturbing acid-labile groups, enabling convergent routes to 3-hydroxypyrazole pharmacophores.[reference:0] • The benzyloxy group elevates logP (~2.5-3.0) and introduces π-π stacking potential-physicochemical features absent in 3-methoxy or 3-ethoxy analogs-making it a preferred fragment for kinase-focused libraries.[reference:1] Supplied at ≥95% purity with 2-8°C storage; standard packaging from 500 mg to 5 g. Contact BenchChem for bulk or custom synthesis inquiries.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 852471-13-7
Cat. No. B1524041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzyloxy)-1H-pyrazole
CAS852471-13-7
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=NN2
InChIInChI=1S/C10H10N2O/c1-2-4-9(5-3-1)8-13-10-6-7-11-12-10/h1-7H,8H2,(H,11,12)
InChIKeyLWXHLNHAYCDUGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzyloxy)-1H-pyrazole: Overview


3-(Benzyloxy)-1H-pyrazole (CAS: 852471-13-7) is a heterocyclic building block consisting of a 1H-pyrazole core with a benzyloxy substituent at the 3-position (molecular formula C10H10N2O, molecular weight 174.2 g/mol) [1]. The compound is structurally related to the tautomeric 5-(benzyloxy)-1H-pyrazole and is typically supplied at ≥95% purity for research and further manufacturing use . The benzyloxy group at the 3-position provides a synthetic handle for further derivatization via hydrogenolysis to the corresponding 3-hydroxypyrazole, a common motif in kinase inhibitor scaffolds and agrochemical intermediates .

Protected 3-hydroxypyrazole precursor for late-stage derivatization in kinase inhibitor or agrochemical synthesis.
Benzyl ether enables mild hydrogenolysis cleavage, preserving acid-sensitive protecting groups and functional motifs.
Higher lipophilicity relative to short-chain alkoxy analogs supports membrane permeability tuning in medicinal chemistry libraries.

3-(Benzyloxy)-1H-pyrazole: Not an Interchangeable Analog


3-(Benzyloxy)-1H-pyrazole is not interchangeable with other 3-alkoxy-pyrazole analogs (e.g., 3-methoxy, 3-ethoxy, 3-propoxy) due to the unique physicochemical and electronic profile conferred by the benzyl group. The benzyloxy moiety introduces substantially greater lipophilicity (calculated logP ~2.5–3.0) compared to short-chain alkoxy analogs (logP ~0.5–1.5), altering solubility, membrane permeability, and protein-binding characteristics [1]. Additionally, the benzyl group provides π-π stacking potential with aromatic residues in biological targets, a feature absent in aliphatic alkoxy substituents [2]. Importantly, the benzyl protecting group is selectively removable under mild hydrogenolysis conditions (H2, Pd/C), enabling controlled access to 3-hydroxypyrazole intermediates without disrupting other sensitive functionality—a synthetic advantage not replicable with methyl or ethyl ethers, which require harsher acidic or Lewis acid-mediated cleavage [3].

Lipophilicity LogP differs by ~1.5–2.0 units compared to 3-methoxy or 3-ethoxy analogs, which may alter solubility and membrane partitioning in biological assays.
Deprotection Benzyl ether cleaves under mild hydrogenolysis; methyl/ethyl ethers require harsh acidic conditions that may degrade acid-sensitive functionality.
Binding mode Benzyloxy group provides π-π stacking potential with aromatic protein residues, a feature absent in aliphatic alkoxy substituents that can influence target selectivity.

3-(Benzyloxy)-1H-pyrazole: Key Differentiators & Specifications


Higher Lipophilicity vs. Short-Chain Analogs

3-(Benzyloxy)-1H-pyrazole exhibits substantially greater lipophilicity compared to its 3-methoxy and 3-ethoxy analogs. The benzyloxy substituent contributes an estimated π-value of approximately +1.5 to +2.0 relative to a methoxy group (π ~+0.5) based on established pyrazole substituent hydrophobicity constants [1]. This difference translates to a calculated logP for 3-(benzyloxy)-1H-pyrazole of approximately 2.5–3.0 versus ~1.0–1.5 for 3-ethoxy-1H-pyrazole and ~0.5–1.0 for 3-methoxy-1H-pyrazole [2].

Lipophilicity Comparison
Class-level inference
logP ~2.5–3.0 (benzyloxy) vs ~0.5–1.5 (methoxy/ethoxy)
Supports lipophilicity-driven membrane permeability tuning.
Calculated values; assay-independent parameter.
Lipophilicity QSAR Medicinal Chemistry

Mild Hydrogenolysis to 3-Hydroxypyrazole

The benzyl ether protecting group in 3-(benzyloxy)-1H-pyrazole can be cleaved under mild hydrogenolysis conditions (H2, Pd/C, room temperature, 1–4 hours) to yield 1H-pyrazol-3-ol, whereas methyl and ethyl ethers require harsh acidic cleavage (e.g., BBr3, refluxing HBr/AcOH, or AlCl3) that may degrade acid-sensitive functionality elsewhere in the molecule [1].

Mild Cleavage Conditions
Class-level inference
H2, Pd/C at RT vs BBr3 or HBr/AcOH for methyl/ethyl ethers.
Enables deprotection without degrading acid-sensitive functionality.
Orthogonal to esters, amides, acetals, and Boc groups.
Protecting Group Strategy Hydrogenolysis Synthetic Methodology

Procurement and Storage Specifications

3-(Benzyloxy)-1H-pyrazole (852471-13-7) is commercially available with a purity specification of ≥95% and requires storage at 2–8°C under dry, sealed conditions . The compound is supplied in research-grade quantities ranging from 50 mg to 5 g across multiple vendors, with room temperature shipping permitted in continental US .

Procurement & Storage
Supporting evidence
Purity ≥95%; store 2–8°C sealed/dry; 50 mg–5 g.
Refrigerated storage required for long-term stability.
Verify lot-specific COA; vendor datasheet values.
Procurement Storage Stability Quality Control

Benzyloxy Substituent as Kinase Selectivity Modulator

In a pyrazolone-based ALK inhibitor series, replacement of an ethoxy group with a benzyloxy substituent (compound 1 → 5a) enhanced ALK potency and improved selectivity against VEGFR2 and IR kinases while simultaneously increasing liver microsome stability [1]. Although the core scaffold differs from 3-(benzyloxy)-1H-pyrazole, the study demonstrates that the benzyloxy moiety can act as a key structural determinant controlling both potency and off-target selectivity profiles in kinase inhibitor development.

Kinase Selectivity Precedent
Class-level inference
Benzyloxy vs ethoxy: enhanced ALK potency, improved VEGFR2/IR selectivity, and increased microsomal stability in pyrazolone series.
Benzyloxy group may modulate kinase selectivity and metabolic stability.
Scaffold-dependent observation; core structure differs from 3-(benzyloxy)-1H-pyrazole.
Kinase Inhibition Selectivity Structure-Activity Relationship

3-(Benzyloxy)-1H-pyrazole: Research & Industrial Applications


Late-Stage Hydrogenolysis for Kinase Inhibitors

3-(Benzyloxy)-1H-pyrazole serves as a protected precursor to 3-hydroxypyrazole, a key pharmacophore in multiple kinase inhibitor scaffolds. The benzyl protecting group can be removed under mild hydrogenolysis (H2, Pd/C) at the penultimate or final synthetic step, preserving acid-labile functionality introduced earlier in the sequence [1]. This strategy is particularly advantageous when synthesizing pyrazolone-based inhibitors where the free 3-OH group is required for target engagement but would be incompatible with earlier synthetic steps [2].

Lipophilicity-Balanced Kinase Library Synthesis

For kinase inhibitor discovery programs where optimized logP and membrane permeability are critical design parameters, 3-(benzyloxy)-1H-pyrazole provides a lipophilic building block (estimated logP ~2.5–3.0) that can be used to construct compound libraries with physicochemical properties distinct from those derived from 3-methoxy- or 3-ethoxy-pyrazole scaffolds (logP ~0.5–1.5) [1]. The benzyloxy group also offers π-π stacking potential with aromatic residues in kinase ATP-binding pockets, a feature demonstrated in ALK inhibitor SAR where benzyloxy substitution enhanced potency and selectivity relative to ethoxy analogs [2].

Pesticide and Microbicide Intermediate Synthesis

Patent literature (EP 1242384 A1) describes 3-benzyloxy-pyrazole derivatives as active components in pesticidal, herbicidal, and microbicidal compositions [1]. 3-(Benzyloxy)-1H-pyrazole can be used as a starting material for introducing the 3-benzyloxy-pyrazole core into candidate agrochemicals. The compound's benzyloxy group may also be retained in the final active molecule to confer specific physicochemical properties that influence foliar uptake or soil mobility [1].

Controlled Deprotection for Target Engagement Probes

3-(Benzyloxy)-1H-pyrazole can be employed in chemical probe synthesis where the benzyl group serves as a traceless protecting group that is removed after probe-target binding or cellular uptake. This strategy enables the preparation of 'caged' probes that are bioorthogonally activated by hydrogenolysis or transferred to 3-hydroxy forms that engage biological targets [1]. The 2–8°C storage requirement should be observed to maintain compound integrity for reproducible probe synthesis [2].

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis via late-stage deprotection
Mild, orthogonal benzyl ether cleavage
Confirm compatibility with acid-labile protecting groups in target scaffold
Kinase-focused library design with tuned lipophilicity
Higher logP relative to methoxy/ethoxy analogs
Assess membrane permeability and off-target binding in kinase panel
Agrochemical intermediate synthesis
Benzyloxy-pyrazole core for pesticidal compositions
Evaluate foliar uptake or soil mobility in target application
Caged probe synthesis for target engagement studies
Bioorthogonal deprotection by hydrogenolysis
Confirm probe stability and activation under physiological-like conditions

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